N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine
Description
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine is a complex organic compound that features a cyclohexyl ring, a pyrazole ring, and a methanamine group
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-15(2)20-13-16(12-19-20)11-18-14-17(9-10-21-3)7-5-4-6-8-17/h12-13,15,18H,4-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEJENFQWMHTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2(CCCCC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine typically involves multiple steps, starting with the preparation of the cyclohexyl and pyrazole intermediates. The cyclohexyl intermediate can be synthesized through the alkylation of cyclohexane with 2-methoxyethyl chloride under basic conditions. The pyrazole intermediate is prepared by reacting 1-propan-2-ylhydrazine with an appropriate diketone.
The final step involves the coupling of the cyclohexyl and pyrazole intermediates with methanamine under catalytic conditions to form the desired compound. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted amines
Scientific Research Applications
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine: shares similarities with other cyclohexyl and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
